molecular formula C18H14F3NO3S2 B2605502 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1421457-02-4

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2605502
CAS RN: 1421457-02-4
M. Wt: 413.43
InChI Key: OSDZOJWZAARKHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . It also contains a trifluoromethoxy group and a benzamide group.


Chemical Reactions Analysis

Thiophene derivatives are known to participate in various chemical reactions. For example, 4,5-substituted 3-amino/hydroxy-2-stryrylthiophenes (or 2-acrylates) have been shown to exhibit strong fluorescence .

Scientific Research Applications

Chemoselective Synthesis

The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates has been described, leading to compounds like N-(2-hydroxyphenyl)benzamides, which are of biological interest. The process involves thiourea formation followed by thiocyanic acid elimination, suggesting potential synthetic utility for related compounds (Singh, Lakhan, & Singh, 2017).

Histone Deacetylase Inhibition

N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including thiophene substituted compounds, have shown inhibitory activity against histone deacetylases (HDACs). These compounds exhibit antiproliferative activity against various cancer cell lines, indicating the potential of thiophene-containing benzamides in cancer therapy (Jiao et al., 2009).

Antipathogenic Activity

Thiourea derivatives, including those with benzamide and thiophene groups, have demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. This suggests the potential application of similar compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Synthetic Routes and Heterocyclic Synthesis

The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards nitrogen nucleophiles has been explored, leading to various heterocyclic derivatives. This work highlights the versatility of thiophene-containing compounds in heterocyclic chemistry and their potential applications in synthesizing diverse bioactive molecules (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of research on this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry.

properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3S2/c19-18(20,21)25-12-5-3-11(4-6-12)17(24)22-10-13-7-8-15(27-13)16(23)14-2-1-9-26-14/h1-9,16,23H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDZOJWZAARKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide

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